molecular formula C9H10FNO2 B599437 Acetamide,N-[4-(fluoromethoxy)phenyl]- CAS No. 198879-82-2

Acetamide,N-[4-(fluoromethoxy)phenyl]-

Cat. No.: B599437
CAS No.: 198879-82-2
M. Wt: 183.182
InChI Key: GLKCKWSSXGXSEH-UHFFFAOYSA-N
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Description

Acetamide,N-[4-(fluoromethoxy)phenyl]- is an organic compound with the molecular formula C9H10FNO2 It is characterized by the presence of a fluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-[4-(fluoromethoxy)phenyl]- typically involves the reaction of 4-fluoromethoxybenzene with acetic anhydride in the presence of a catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or phosphoric acid

    Solvent: Common solvents include dichloromethane or toluene

The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of Acetamide,N-[4-(fluoromethoxy)phenyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-[4-(fluoromethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The fluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 4-fluoromethoxybenzoic acid.

    Reduction: Formation of N-[4-(fluoromethoxy)phenyl]amine.

    Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

Acetamide,N-[4-(fluoromethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,N-[4-(fluoromethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. Once at the target site, the compound can modulate the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methoxy)phenyl]acetamide
  • N-[4-(chloromethoxy)phenyl]acetamide
  • N-[4-(bromomethoxy)phenyl]acetamide

Uniqueness

Acetamide,N-[4-(fluoromethoxy)phenyl]- is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and lipophilicity, enhancing its potential as a therapeutic agent compared to its analogs.

Properties

CAS No.

198879-82-2

Molecular Formula

C9H10FNO2

Molecular Weight

183.182

IUPAC Name

N-[4-(fluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H10FNO2/c1-7(12)11-8-2-4-9(5-3-8)13-6-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

GLKCKWSSXGXSEH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OCF

Synonyms

Acetamide, N-[4-(fluoromethoxy)phenyl]-

Origin of Product

United States

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